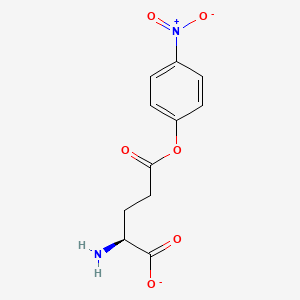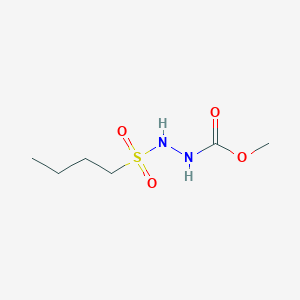
Methyl 2-(butane-1-sulfonyl)hydrazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(butane-1-sulfonyl)hydrazine-1-carboxylate is an organic compound that belongs to the class of hydrazine derivatives This compound is characterized by the presence of a sulfonyl group attached to a butane chain and a hydrazine moiety linked to a carboxylate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(butane-1-sulfonyl)hydrazine-1-carboxylate typically involves the reaction of butane-1-sulfonyl chloride with methyl hydrazinecarboxylate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(butane-1-sulfonyl)hydrazine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The hydrazine moiety can be reduced to form amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted hydrazine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 2-(butane-1-sulfonyl)hydrazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl 2-(butane-1-sulfonyl)hydrazine-1-carboxylate involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The sulfonyl group can enhance the compound’s stability and reactivity, making it a potent inhibitor of certain biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-(butane-1-sulfonyl)hydrazine-1-carboxylate: Unique due to the presence of both sulfonyl and hydrazine groups.
Methyl hydrazinecarboxylate: Lacks the sulfonyl group, resulting in different chemical properties and reactivity.
Butane-1-sulfonyl chloride: Lacks the hydrazine moiety, making it less versatile in biological applications.
Uniqueness
This compound is unique due to its dual functional groups, which confer a combination of stability, reactivity, and biological activity. This makes it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
58358-73-9 |
|---|---|
Formule moléculaire |
C6H14N2O4S |
Poids moléculaire |
210.25 g/mol |
Nom IUPAC |
methyl N-(butylsulfonylamino)carbamate |
InChI |
InChI=1S/C6H14N2O4S/c1-3-4-5-13(10,11)8-7-6(9)12-2/h8H,3-5H2,1-2H3,(H,7,9) |
Clé InChI |
ZNIOPAPUEDVVAL-UHFFFAOYSA-N |
SMILES canonique |
CCCCS(=O)(=O)NNC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



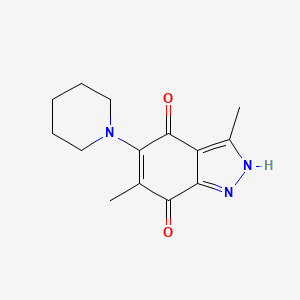
![3-Chlorodibenzo[B,E]oxepin-11-one](/img/structure/B14615306.png)
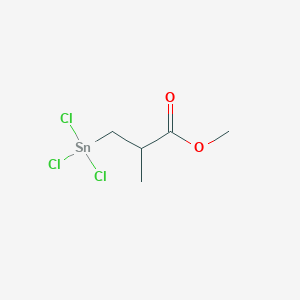
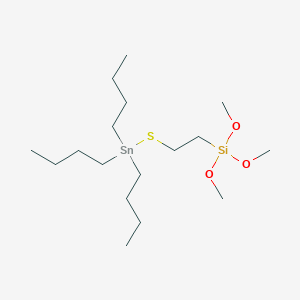

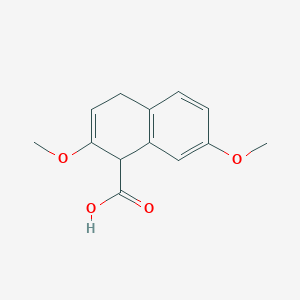
![N-[1-Hydroxy-3-(4-hydroxyphenyl)propan-2-yl]-2-methoxybenzamide](/img/structure/B14615336.png)

mercury](/img/structure/B14615352.png)
![2-Chlorobicyclo[4.1.0]hepta-1,3,5-triene](/img/structure/B14615354.png)
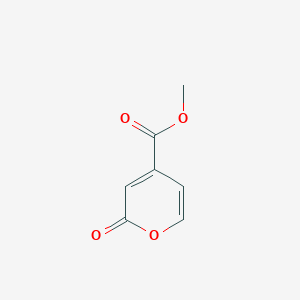
![3-(Morpholin-4-yl)pyrido[4,3-e][1,2,4]triazine](/img/structure/B14615387.png)
